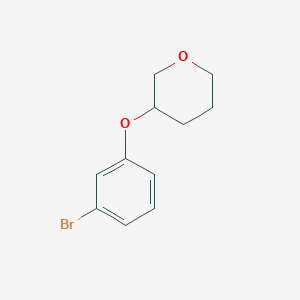

3-(3-Bromophenoxy)oxane

Descripción general

Descripción

3-(3-Bromophenoxy)tetrahydropyran, also known as BPTP, is a chemical compound that has been the focus of significant research in recent years. It is a halogenated heterocycle used as a building block in organic synthesis .

Synthesis Analysis

Tetrahydropyrans are important motifs in biologically active molecules. Common strategies for their synthesis are based on typical retrosynthetic disconnections . For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular formula of 3-(3-Bromophenoxy)tetrahydropyran is C11H13BrO2. It is a six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

Tetrahydropyrans are synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Aplicaciones Científicas De Investigación

Pyrolysis Studies and Mechanistic Insights

A study focused on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, which shares a close structural relationship with 3-(3-Bromophenoxy)tetrahydropyran. The research explored the gas-phase pyrolysis in a static system, yielding insights into the homogeneity, unimolecular nature, and first-order rate law consistency of the pyrolysis process. Theoretical calculations suggested a mechanism involving a four-membered cyclic transition state, underlining the influence of the phenoxy group and the polarization of bonds in the rate-determining process (Álvarez-Aular et al., 2018).

Synthesis of Novel Compounds

Another research avenue for 3-(3-Bromophenoxy)tetrahydropyran is its use in the synthesis of complex organic compounds. For example, the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes has been utilized to synthesize tetrahydropyranones with significant diastereoselectivity, leading to novel anticancer compounds. This demonstrates the compound's role in facilitating the creation of biologically active molecules with potential pharmaceutical applications (Bora et al., 2023).

Antioxidant and Biological Activities

The structural motif of bromophenols, to which 3-(3-Bromophenoxy)tetrahydropyran is related, has been identified in compounds extracted from marine algae, exhibiting potent DPPH radical scavenging activity. These findings suggest the potential of bromophenol derivatives in antioxidant applications, highlighting their relevance in studies aimed at discovering new natural antioxidants (Li et al., 2008).

Material Science Applications

Research into the functionalization of cellulose with 3-(3-Bromophenoxy)tetrahydropyran derivatives has led to the development of novel polymers such as 3-mono-O-hydroxyethyl cellulose. These materials exhibit solubility in water and avoid thermoreversible gelation, demonstrating the compound's utility in creating functionalized polymers with unique properties (Fenn & Heinze, 2009).

Organic Synthesis and Catalysis

The compound has also played a role in studies focusing on the stereochemistry of nucleophilic substitution reactions, where its derivatives are used to understand the effects of substituents on the conformation and reactivity of oxocarbenium ions. This research provides valuable insights into the mechanisms of organic reactions, aiding in the development of more efficient synthetic methodologies (Ayala et al., 2003).

Safety and Hazards

Direcciones Futuras

Tetrahydropyrans are structural motifs abundantly present in a range of biologically important marine natural products. Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . These efforts will likely continue in the future, given the importance of these compounds in various fields, including pharmaceuticals.

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3-bromophenoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPPMSSSKRCJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)